2,2-Diethoxy-1,2-thiasilolane
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Overview
Description
2,2-Diethoxy-1,2-thiasilolane is an organosilicon compound characterized by its unique sulfur heterocyclic structure. It is a colorless to pale yellow liquid at room temperature. This compound has garnered attention in the fields of organic synthesis and materials science due to its versatile applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Diethoxy-1,2-thiasilolane typically involves a two-step process:
Thioalkane Reaction: 2,2-Diethoxycyclopentane is reacted with a sulfur chain compound such as ethyl thioacetate to produce the corresponding thiofumarane.
Silylation Reaction: The thiofumarane is then reacted with chlorosilane to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: 2,2-Diethoxy-1,2-thiasilolane undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form sulfoxides and sulfones.
Reduction: Can be reduced to thiols using reducing agents like lithium aluminum hydride.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the silicon center.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as alkoxides or amines in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted thiasilolanes depending on the nucleophile used.
Scientific Research Applications
2,2-Diethoxy-1,2-thiasilolane has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of polymers with enhanced thermal stability and mechanical properties.
Mechanism of Action
The mechanism of action of 2,2-Diethoxy-1,2-thiasilolane involves its interaction with various molecular targets:
Molecular Targets: Primarily targets sulfur and silicon-containing compounds.
Pathways Involved: Participates in pathways involving the formation and cleavage of silicon-sulfur bonds, influencing the stability and reactivity of the resulting compounds.
Comparison with Similar Compounds
2,2-Diethoxy-1,2-thiasilolane can be compared with other similar compounds such as:
2,2-Dimethoxy-1,2-thiasilolane: Similar structure but with methoxy groups instead of ethoxy groups.
2,2-Diethoxy-1,1’-binaphthyl-6,6’-dicarboxylic acid: Used in the formation of chiral rings and metal-organic frameworks.
Uniqueness: this compound is unique due to its specific ethoxy groups, which impart distinct chemical properties and reactivity compared to its methoxy counterpart.
Properties
Molecular Formula |
C7H16O2SSi |
---|---|
Molecular Weight |
192.35 g/mol |
IUPAC Name |
2,2-diethoxythiasilolane |
InChI |
InChI=1S/C7H16O2SSi/c1-3-8-11(9-4-2)7-5-6-10-11/h3-7H2,1-2H3 |
InChI Key |
UCSLFASMDULSDD-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si]1(CCCS1)OCC |
Origin of Product |
United States |
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